N-(1H-benzimidazol-2-yl)-4-chlorobenzamide N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 55842-42-7
VCID: VC4962838
InChI: InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19)
SMILES: C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide

CAS No.: 55842-42-7

Cat. No.: VC4962838

Molecular Formula: C14H10ClN3O

Molecular Weight: 271.7

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-yl)-4-chlorobenzamide - 55842-42-7

Specification

CAS No. 55842-42-7
Molecular Formula C14H10ClN3O
Molecular Weight 271.7
IUPAC Name N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Standard InChI InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19)
Standard InChI Key CERLGXAGGNYXLC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide (C14H10ClN3O, MW 271.71 g/mol) features a benzimidazole moiety fused to a phenyl ring at position 2, with a 4-chlorobenzamide substituent at the nitrogen atom (Figure 1) . The planar benzimidazole system (bond angles: 120° for aromatic rings) enables π-π stacking with biological macromolecules, while the chloro substituent enhances lipophilicity (clogP = 2.8) .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC14H10ClN3O
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Topological Polar Surface Area78.9 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Synthesis intermediates and final products are validated via:

  • 1H NMR (DMSO-d6): δ 8.51 (s, 1H, NH), 7.85–7.25 (m, 8H, aromatic), 4.02 (s, 1H, CONH) .

  • IR (KBr): 3250 cm−1 (N-H stretch), 1660 cm−1 (C=O amide), 750 cm−1 (C-Cl) .

  • MS (ESI+): m/z 272.05852 [M+H]+ .

Synthetic Methodologies

Conventional Synthesis

The standard pathway involves a two-step protocol:

  • Condensation: 2-Aminobenzimidazole reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine (TEA) .

  • Purification: Crude product isolation via dichloromethane extraction, followed by column chromatography (hexane/EtOAc 6:1) .

Reaction Yield: 68–72% under reflux conditions (24 h) .

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yields (70–75%) . This green chemistry approach minimizes side products like N,N'-diacyl derivatives .

Pharmacological Activities

Anticancer Efficacy

Table 2: Cytotoxicity Against MCF7 Breast Cancer Cells

CompoundIC50 (μM)Selectivity Index (L929/MCF7)
N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide13.10 ± 0.573.2
Doxorubicin (Control)1.38–6.130.8–1.5

Mechanistic studies indicate apoptosis induction via:

  • HDAC6 Inhibition: 47% suppression at 10 μM (molecular docking score: −9.2 kcal/mol) .

  • VEGFR2 Binding: Disruption of angiogenesis (Ki = 2.4 μM) .

Antimicrobial Activity

Against Staphylococcus aureus:

  • MIC: 16 μg/mL (vs. 8 μg/mL for ciprofloxacin) .

  • Bactericidal Kinetics: 3-log reduction in CFU/mL at 24 h .

Structure-Activity Relationships

  • Chloro Substituent: Para-position enhances membrane permeability (logD7.4 = 1.9 vs. 1.2 for methoxy analogs) .

  • Benzimidazole Core: Necessary for intercalation into DNA minor grooves (ΔTm = 4.2°C with CT-DNA) .

ADMET Profiling

Table 3: Predicted Pharmacokinetic Properties

ParameterValue
Caco-2 Permeability12.3 × 10−6 cm/s
Plasma Protein Binding89.2%
CYP3A4 InhibitionIC50 = 18.4 μM
hERG BlockIC50 > 30 μM

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